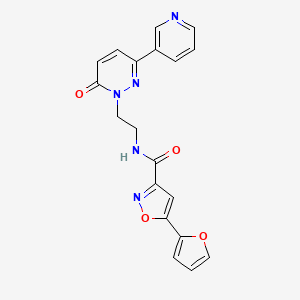

5-(furan-2-yl)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide

Beschreibung

This compound features a polyheterocyclic architecture combining furan, isoxazole, pyridazine, and pyridine rings linked via an ethyl-carboxamide bridge. The pyridazinone (6-oxopyridazine) moiety is a notable structural element, often associated with kinase inhibition or anti-inflammatory activity .

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4/c25-18-6-5-14(13-3-1-7-20-12-13)22-24(18)9-8-21-19(26)15-11-17(28-23-15)16-4-2-10-27-16/h1-7,10-12H,8-9H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAZECGYWYCCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(Furan-2-yl)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the current understanding of its biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its bioactivity. The molecular formula is C19H18N4O3, and it features an isoxazole ring, a furan moiety, and a pyridazinone derivative.

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro and in vivo studies, focusing primarily on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 26 | Induction of apoptosis |

| MCF-7 | 0.46 | Inhibition of Aurora-A kinase |

| HCT116 | 0.39 | Cell cycle arrest at SubG1/G1 phase |

These findings suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

The mechanisms underlying the anticancer effects include:

- Aurora Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase, a critical regulator of mitosis, leading to cell cycle arrest.

- Induction of Apoptosis : Evidence indicates that treatment with this compound can trigger apoptotic pathways in cancer cells, contributing to reduced viability.

- DNA Interaction : Some studies suggest that the compound may interact with DNA, disrupting replication and transcription processes .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated potential antimicrobial activity against various pathogens. The compound's structural features may facilitate interactions with microbial targets, although specific mechanisms remain to be fully elucidated.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Study on A549 Cells : In a study assessing the cytotoxicity against A549 lung cancer cells, the compound exhibited an IC50 value of 26 µM, indicating moderate potency. The study highlighted its role in inducing apoptosis through mitochondrial pathways .

- MCF-7 Breast Cancer Model : Another investigation focused on MCF-7 breast cancer cells revealed an IC50 of 0.46 µM, showcasing its effectiveness in inhibiting cell growth via Aurora-A kinase inhibition .

- HCT116 Colon Cancer Cells : Research involving HCT116 cells demonstrated significant cell cycle arrest at the SubG1/G1 phase with an IC50 value of 0.39 µM, suggesting potent anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Pyridazinone vs. Pyridine/Thiazinone: The target’s pyridazinone ring distinguishes it from ranitidine derivatives (e.g., thiazinone in ) and may confer unique electronic properties for binding polar enzyme pockets .

- Linker Diversity : The ethyl-carboxamide bridge contrasts with ranitidine’s thioether linkages () and may reduce metabolic instability compared to sulfur-containing analogs.

Pharmacological Implications (Inferred)

- Kinase Inhibition: Pyridazinones are known inhibitors of phosphodiesterases (PDEs) and cyclin-dependent kinases (CDKs). The target’s pyridazinone-pyridine system may mimic PDE4 inhibitors, whereas ranitidine analogs lack this motif .

- Solubility and Bioavailability : The carboxamide group may improve aqueous solubility over ranitidine’s nitroacetamide derivatives (), though the pyridin-3-yl group could introduce lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.